N-(Pentan-3-yl)thietan-3-amine
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Overview
Description
N-(Pentan-3-yl)thietan-3-amine: is an organic compound with the molecular formula C8H17NS It is a thietane derivative, characterized by a three-membered sulfur-containing ring attached to an amine group and a pentan-3-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pentan-3-yl)thietan-3-amine typically involves the reaction of thietan-3-one with a suitable amine. One common method includes the nucleophilic substitution of thietan-3-one with pentan-3-ylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the carbonyl carbon of thietan-3-one .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: N-(Pentan-3-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different substituents.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thietane derivatives.
Substitution: Various substituted thietane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(Pentan-3-yl)thietan-3-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse sulfur-containing compounds, which are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound can be used to study the effects of sulfur-containing rings on biological activity. It may serve as a model compound for investigating the interactions of thietane derivatives with biological molecules .
Medicine: While not directly used as a drug, this compound can be a precursor in the synthesis of pharmaceutical compounds. Its derivatives may exhibit biological activity, making it a valuable intermediate in drug discovery .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of N-(Pentan-3-yl)thietan-3-amine involves its interaction with various molecular targets. The sulfur atom in the thietane ring can form strong interactions with metal ions, making it a potential ligand in coordination chemistry. Additionally, the amine group can participate in hydrogen bonding and nucleophilic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the pentan-3-yl substituent.
Thietan-3-one: The ketone analog of thietan-3-amine.
Thietane: The parent compound of the thietane family.
Uniqueness: N-(Pentan-3-yl)thietan-3-amine is unique due to the presence of both the thietane ring and the pentan-3-yl substituent. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enhancing its utility in synthetic chemistry and material science .
Properties
Molecular Formula |
C8H17NS |
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Molecular Weight |
159.29 g/mol |
IUPAC Name |
N-pentan-3-ylthietan-3-amine |
InChI |
InChI=1S/C8H17NS/c1-3-7(4-2)9-8-5-10-6-8/h7-9H,3-6H2,1-2H3 |
InChI Key |
AWDFOABHQWXFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CSC1 |
Origin of Product |
United States |
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